molecular formula C30H48O4 B1663638 Alisol B CAS No. 18649-93-9

Alisol B

Cat. No.: B1663638
CAS No.: 18649-93-9
M. Wt: 472.7 g/mol
InChI Key: GBJKHDVRXAVITG-DXYWBWDESA-N
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Description

Alisol B is a triterpenoid compound derived from the rhizome of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-proliferative, and hepatoprotective effects .

Mechanism of Action

Target of Action

Alisol B, a natural triterpenoid isolated from Alismatis Rhizoma, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK and HCE-2 . Additionally, this compound has been found to suppress CD36, a protein involved in lipid metabolism .

Mode of Action

This compound interacts with its targets to induce various cellular changes. For instance, it induces calcium mobilization from internal stores, leading to autophagy through the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, this compound enhances the gene expression of RARα, which in turn reduces HNF4α and PPARγ expression, leading to decreased CD36 expression .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate retinol metabolism, unsaturated fatty acid metabolic process, inflammatory mediator regulation, and PPAR and MAPK signaling . The suppression of CD36 by this compound is achieved via the regulation of the RARα-HNF4α-PPARγ cascade .

Pharmacokinetics

The pharmacokinetics of this compound have been studied, revealing that it can be readily hydrolyzed to form this compound in human plasma, intestinal and hepatic preparations . Key enzymes responsible for this hydrolysis include human butyrylcholinesterase and human carboxylesterases . It has also been found that this compound has higher bioavailability in the DSS extract compared with its purified forms .

Result of Action

The action of this compound leads to several molecular and cellular effects. It disrupts calcium homeostasis, inducing endoplasmic reticulum stress and unfolded protein responses in treated cells, leading to apoptotic cell death . This compound also decreases palmitate-induced lipid accumulation and lipotoxicity in mouse primary hepatocytes .

Action Environment

Environmental factors can influence the action of this compound. For instance, the composition of the gut microbiota can modulate the therapeutic effects of this compound . Moreover, this compound has been found to exert renoprotective action against renal ischemia-reperfusion injury, suggesting that the physiological state of the organism can also influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Alisol B plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase pump, where it acts as an inhibitor . This interaction leads to the induction of autophagy, endoplasmic reticulum stress, and apoptosis in cancer cells . Additionally, this compound has been shown to suppress the mRNA induction of tyrosinase and its transcription factor, microphthalmia-associated transcription factor (MITF), thereby reducing melanin production in melanoma cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In melanoma cells, it inhibits melanin production by downregulating the expression of tyrosinase and MITF . In cancer cell lines, this compound induces autophagy and apoptosis by disrupting calcium homeostasis and activating the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, this compound has been shown to enhance the metabolic activity of mitochondria and increase cholesterol synthesis in HepG2 cells .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions. This compound inhibits the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase pump, leading to calcium mobilization from internal stores . This disruption of calcium homeostasis induces endoplasmic reticulum stress and unfolded protein responses, ultimately resulting in apoptotic cell death . Additionally, this compound regulates the RARα-PPARγ-CD36 cascade, which plays a role in lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound 23-acetate, a derivative of this compound, has been shown to protect against renal ischemia-reperfusion injury by activating the farnesoid X receptor (FXR) and inducing downstream gene expression . The stability and degradation of this compound in various conditions have been studied, revealing its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on non-alcoholic steatohepatitis (NASH) in mice, this compound 23-acetate was found to significantly reduce hepatic triglyceride accumulation, inflammatory cell infiltration, and hepatic fibrosis in a dose-dependent manner . High doses of this compound can lead to cytotoxicity and adverse effects, highlighting the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of lipid metabolism. It has been shown to alleviate hepatocyte lipid accumulation and lipotoxicity by regulating the RARα-PPARγ-CD36 cascade . Additionally, this compound affects the biosynthesis of cholesterol and fatty acids, as well as the expression of genes involved in these metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound 23-acetate, a derivative of this compound, is hydrolyzed to form this compound in human plasma, intestinal, and hepatic preparations . This hydrolysis is facilitated by enzymes such as human butyrylcholinesterase and carboxylesterases . The distribution of this compound within tissues is influenced by its interactions with these enzymes and proteins.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects. It induces autophagy by mobilizing calcium from internal stores and activating the CaMKK-AMPK-mammalian target of rapamycin pathway . This process involves the formation of autophagosomes and the subsequent degradation of cytoplasmic materials . The subcellular localization of this compound is crucial for its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol B can be isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. The two-phase solvent system used for this separation consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 10:2:10:7 .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Alisma orientale rhizomes using supercritical fluid extraction followed by high-speed countercurrent chromatography. This method ensures high purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Alisol B undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For instance, this compound 23-acetate can be hydrolyzed to this compound in human plasma and tissue preparations .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as this compound 23-acetate and Alisol C 23-acetate .

Properties

CAS No.

18649-93-9

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(8S,9S,10S,11S,14R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1

InChI Key

GBJKHDVRXAVITG-DXYWBWDESA-N

Isomeric SMILES

C[C@H](CC(C1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Synonyms

alisol B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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